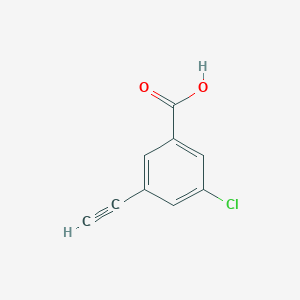

3-Chloro-5-ethynylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVSQEOSABSEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-Chloro-5-ethynylbenzoic acid

The following technical guide details the molecular characteristics, synthesis, and applications of 3-Chloro-5-ethynylbenzoic acid , a critical intermediate in medicinal chemistry.

Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

3-Chloro-5-ethynylbenzoic acid (CAS: 1862985-95-2 ) is a disubstituted benzoic acid derivative featuring a halogen (chlorine) and a terminal alkyne (ethynyl) at the meta positions relative to the carboxylic acid.[1][2][3][4][5] This specific substitution pattern makes it a high-value scaffold in drug discovery, particularly for mGluR5 (metabotropic glutamate receptor subtype 5) antagonists and as a "warhead" for bioorthogonal click chemistry.

This guide provides a validated technical profile for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physical Properties[6][7]

Core Specifications

| Property | Specification |

| IUPAC Name | 3-Chloro-5-ethynylbenzoic acid |

| CAS Number | 1862985-95-2 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Exact Mass | 180.00 g/mol |

| MDL Number | MFCD31760031 |

| SMILES | C#CC1=CC(Cl)=CC(C(=O)O)=C1 |

Structural Analysis

The molecule consists of a benzene core with three functional groups in a 1,3,5-relationship:

-

Carboxylic Acid (C-1): Provides solubility and a handle for amide coupling (e.g., to heterocycles).

-

Chlorine Atom (C-3): Enhances lipophilicity and metabolic stability; serves as a steric block.

-

Ethynyl Group (C-5): A rigid linear spacer and a reactive handle for Sonogashira coupling or Click Chemistry (CuAAC).

Synthesis & Production Methodology

Expertise & Experience: Direct Sonogashira coupling on free carboxylic acids often suffers from low yields due to copper salt formation with the carboxylate. The industry-standard protocol utilizes a Protection-Coupling-Deprotection strategy to ensure high yields and purity.

Validated Synthetic Pathway

Starting Material: 3-Chloro-5-iodobenzoic acid (Preferred due to high selectivity of I vs. Cl) or 3-Bromo-5-chlorobenzoic acid.

Step 1: Esterification (Protection)

-

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

-

Conditions: Reflux, 3-5 hours.

-

Outcome: Methyl 3-chloro-5-iodobenzoate.

-

Rationale: Masks the acidic proton, preventing interference with the basic conditions of the subsequent coupling step.

Step 2: Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (1-2 mol%), Triethylamine (Et₃N) or Diethylamine (DEA).

-

Solvent: THF or DMF (anhydrous).

-

Conditions: Inert atmosphere (N₂/Ar), 50-70°C.

-

Selectivity Note: The catalyst system selectively couples with the Iodo/Bromo position, leaving the Chloro substituent intact. This chemoselectivity is critical for the final product identity.

Step 3: Global Deprotection

-

Reagents: Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH).

-

Solvent: THF/Water or MeOH/Water.

-

Conditions: Room temperature to 40°C.

-

Mechanism: Base hydrolysis cleaves the methyl ester and removes the TMS protecting group (desilylation) simultaneously.

-

Purification: Acidification with HCl precipitates the product as a solid.

Workflow Visualization

Figure 1: Validated synthesis workflow ensuring chemoselectivity and high purity.

Applications in Drug Discovery[12]

mGluR5 Antagonists

The 3,5-disubstituted phenyl ring is a privileged pharmacophore in the design of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

-

Mechanism: The ethynyl group acts as a rigid linker connecting the phenyl core to a heterocycle (e.g., pyridine, thiazole).

-

Role of Chlorine: The chlorine at position 3 occupies a hydrophobic pocket in the receptor, improving binding affinity (Ki) and metabolic stability compared to unsubstituted analogs.

Bioorthogonal "Click" Chemistry

The terminal alkyne group allows this molecule to serve as a chemical probe .

-

Workflow: The carboxylic acid is coupled to a drug or protein.

-

Detection: The alkyne remains inert in biological systems until reacted with an azide-tagged fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pharmacophore Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The terminal alkyne is sensitive to oxidation over prolonged periods; protect from light.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for 3-Chlorobenzoic acid (Analog Reference). Retrieved from [Link]

-

Lindemann, M., et al. (2008). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[6] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. 3-CHLORO-5-ETHYNYLBENZOIC ACID (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 153203-56-6|3-Chloro-5-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 535-80-8|3-Chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. biosynth.com [biosynth.com]

- 6. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-5-ethynylbenzoic acid SMILES and InChI key

The following technical guide details the chemical identity, synthesis, and applications of 3-Chloro-5-ethynylbenzoic acid , a critical intermediate in medicinal chemistry.

Core Identity & Synthetic Methodology for Drug Discovery

Chemical Identity & Structural Analysis[1][2]

3-Chloro-5-ethynylbenzoic acid is a disubstituted benzoic acid derivative featuring a halogen (chlorine) and a terminal alkyne (ethynyl) at the meta positions relative to the carboxylic acid. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of metabotropic glutamate receptor (mGluR) modulators.

Core Identifiers

| Descriptor | Value |

| Chemical Name | 3-Chloro-5-ethynylbenzoic acid |

| CAS Registry Number | 1862985-95-2 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Canonical SMILES | C#Cc1cc(Cl)cc(C(=O)O)c1 |

| Isomeric SMILES | OC(=O)C1=CC(Cl)=CC(C#C)=C1 |

| InChI String | InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |

| Physical State | Off-white to pale yellow solid |

Structural Significance

The molecule possesses three distinct functional handles:

-

Carboxylic Acid (C-1): Primary anchor for hydrogen bonding or amide coupling.

-

Chlorine Atom (C-3): Provides lipophilicity and metabolic stability (blocking metabolic oxidation at this position).

-

Ethynyl Group (C-5): A versatile "click chemistry" handle or precursor for heterocyclization (e.g., indoles, isocoumarins).

Synthetic Methodology

The synthesis of 3-Chloro-5-ethynylbenzoic acid typically avoids direct electrophilic substitution due to the directing group conflicts. The most robust industrial route utilizes a Sonogashira coupling strategy starting from a 3-bromo-5-chlorobenzoic acid precursor.

Step-by-Step Protocol

Stage 1: Esterification (Protection)

-

Reagents: 3-Bromo-5-chlorobenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.).

-

Procedure: Reflux the starting acid in dry methanol with catalytic sulfuric acid for 12 hours.

-

Rationale: Protecting the carboxylic acid prevents catalyst poisoning (copper sequestration) during the subsequent coupling step.

Stage 2: Sonogashira Coupling

-

Reagents: Methyl 3-bromo-5-chlorobenzoate, Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N).

-

Conditions: Inert atmosphere (N₂/Ar), 60°C, 4–6 hours.

-

Mechanism: The palladium catalyst inserts into the C-Br bond (oxidative addition), followed by transmetallation with the copper-acetylide and reductive elimination to form the C-C bond.

Stage 3: Deprotection & Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.

-

Procedure: Treat the TMS-protected intermediate with aqueous base at room temperature. This simultaneously cleaves the TMS group and hydrolyzes the methyl ester.

-

Workup: Acidify with 1M HCl to precipitate the final product.

Synthesis Pathway Diagram[2][3]

Figure 1: Convergent synthesis pathway utilizing orthogonal protection strategies to ensure high yield and purity.

Applications in Drug Discovery[2]

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency. The ethynyl group allows for rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

mGluR5 Antagonists

The 3,5-disubstituted benzoic acid motif is a pharmacophore often found in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The alkyne moiety mimics the rigid acetylene linkers found in potent antagonists like MPEP and MTEP , providing a vector for extending into the receptor's allosteric pocket.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the ethynyl group provides a rigid, linear attachment point for linkers connecting the E3 ligase ligand to the protein of interest.

Application Logic Map

Figure 2: Functional utility map illustrating the compound's role as a divergency point in medicinal chemistry campaigns.

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkyne is susceptible to slow oxidation or polymerization if exposed to light and air for prolonged periods.

-

Handling: Use only in a chemical fume hood. Avoid contact with metal salts (especially Silver or Copper) in the absence of ligands, as acetylides can be explosive when dry.

References

-

PubChem. (2023). Compound Summary for Benzoic Acid Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: General reference for substructure search logic).

Solubility of 3-Chloro-5-ethynylbenzoic acid in DMSO and water

An In-depth Technical Guide to the Solubility of 3-Chloro-5-ethynylbenzoic acid in DMSO and Water

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, profoundly influencing its handling, formulation, and biological activity. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-ethynylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. In the absence of extensive published experimental data for this specific molecule, this document leverages established physicochemical principles and comparative data from structurally analogous compounds to provide a robust predictive framework. We present detailed, field-proven protocols for determining both kinetic solubility in Dimethyl Sulfoxide (DMSO) and thermodynamic equilibrium solubility in aqueous media, complete with workflow diagrams and an analysis of the underlying chemical causality. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of this compound's solubility profile.

Physicochemical Profile and Solubility Prediction

3-Chloro-5-ethynylbenzoic acid (IUPAC: 3-chloro-5-ethynylbenzoic acid) is an organic molecule featuring a benzoic acid core functionalized with both a chloro and an ethynyl group at the meta positions. Its fundamental properties are listed below:

To predict the solubility of 3-Chloro-5-ethynylbenzoic acid, we can analyze the properties of structurally related compounds. The interplay between the hydrophilic carboxylic acid group and the hydrophobic aromatic ring, modified by the electron-withdrawing and lipophilic chloro and ethynyl substituents, governs its behavior in polar and nonpolar solvents.

| Compound | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (25°C) | DMSO Solubility |

| Benzoic Acid | 122.12 | 4.20 | 1.87 | 3.44 g/L[2] | High |

| 3-Chlorobenzoic Acid | 156.57 | 3.82[3][4] | 2.68[4] | 0.45 g/L[3] | High |

| 3-Chloro-5-hydroxybenzoic Acid | 172.57 | ~3-4 (est.) | 1.74 | Low | Soluble 15mg/mL[5] |

| 3-Chloro-5-ethynylbenzoic acid | 180.59 [1] | ~3.7 (est.) | ~3.0 (est.) | Predicted Very Low | Predicted High |

Table 1: Comparative physicochemical properties of 3-Chloro-5-ethynylbenzoic acid and structurally related analogs.

The chloro and ethynyl groups increase the molecule's lipophilicity (higher logP) compared to benzoic acid, suggesting a decrease in aqueous solubility.[6][7] The acidity (pKa) is expected to be slightly stronger than benzoic acid due to the electron-withdrawing nature of the chloro substituent, similar to 3-chlorobenzoic acid.[3][4]

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Framework

DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[8][9] Its ability to dissolve a vast range of organic molecules stems from its large dipole moment and its capacity to act as a strong hydrogen bond acceptor via the sulfoxide oxygen. For 3-Chloro-5-ethynylbenzoic acid, a strong intermolecular hydrogen bond is expected to form between the acidic proton of the carboxylic acid and the DMSO oxygen, disrupting the crystal lattice of the solid and favoring solvation.

Based on data from the structurally similar compound 3-Chloro-5-hydroxybenzoic acid, which has a reported DMSO solubility of 15 mg/mL, it is reasonable to predict that 3-Chloro-5-ethynylbenzoic acid will exhibit high solubility in DMSO, likely in the range of >10 mg/mL .

Experimental Protocol: Kinetic Solubility Measurement

In early-stage research, kinetic solubility is often measured to assess the risk of a compound precipitating when a concentrated DMSO stock is diluted into an aqueous buffer for biological assays. This high-throughput method identifies the concentration at which a compound begins to fall out of solution under specific, non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Accurately weigh ~2 mg of 3-Chloro-5-ethynylbenzoic acid and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with fresh DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%, which is common in biological assays.

-

Incubation: Cover the plate and allow it to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the plate for the presence of precipitate. The most common method is nephelometry, which measures light scattering caused by insoluble particles. Alternatively, the plate can be read on a UV-Vis plate reader; a drop in absorbance compared to a clear solution indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Aqueous Solubility

Theoretical Framework

The aqueous solubility of 3-Chloro-5-ethynylbenzoic acid is predicted to be low. The molecule's large, nonpolar aromatic surface area, combined with the hydrophobic chloro and ethynyl groups, outweighs the hydrophilic character of the single carboxylic acid group. At room temperature, its solubility in neutral water is likely to be significantly less than that of benzoic acid (3.44 g/L) and closer to that of 3-chlorobenzoic acid (0.45 g/L).

The Critical Influence of pH:

As a carboxylic acid, the aqueous solubility of this compound is fundamentally dependent on pH. The equilibrium between the poorly soluble, neutral (protonated) form and the highly soluble, anionic (deprotonated) carboxylate form is described by the Henderson-Hasselbalch equation.

pH = pKa + log([A⁻]/[HA])

Using the pKa of 3-chlorobenzoic acid (3.82) as a reasonable estimate, we can predict:

-

At pH < 2.8: The compound will be >90% in its neutral, poorly soluble form.

-

At pH = 3.82: The compound will be 50% neutral and 50% in its anionic, soluble form.

-

At pH > 4.8: The compound will be >90% in its deprotonated, highly soluble carboxylate salt form.

Therefore, attempting to dissolve this compound in neutral or acidic water will result in poor solubility, while it will be readily soluble in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide).

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the true thermodynamic equilibrium solubility. It involves saturating a solvent with a compound over an extended period to ensure equilibrium is reached.

Methodology:

-

Compound Addition: Add an excess amount of solid 3-Chloro-5-ethynylbenzoic acid to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., >10,000 x g) and carefully collect the supernatant.

-

Quantification: Accurately dilute a sample of the clear supernatant into a suitable solvent (e.g., acetonitrile or methanol).

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a standard curve using known concentrations of 3-Chloro-5-ethynylbenzoic acid to accurately quantify the concentration in the experimental samples.

-

Calculation: Calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility at that specific pH and temperature.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-hydroxybenzoic Acid CAS 53984-36-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-ethynylbenzoic Acid via Sonogashira Coupling

Introduction: The Strategic Importance of 3-Chloro-5-ethynylbenzoic Acid

3-Chloro-5-ethynylbenzoic acid is a key building block in contemporary drug discovery and materials science. Its rigid, linear geometry and reactive ethynyl and carboxylic acid functionalities make it an invaluable scaffold for the synthesis of complex molecular architectures. The chloro substituent provides an additional vector for diversification, rendering this molecule a highly versatile intermediate. The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a premier method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2][3] This reaction is celebrated for its mild conditions, functional group tolerance, and high yields, making it particularly amenable to the synthesis of intricate molecules like 3-chloro-5-ethynylbenzoic acid.[2] This application note provides a comprehensive guide to the synthesis of this important compound, detailing the underlying mechanism, a robust experimental protocol, and strategies for optimization and troubleshooting.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl halide (in our case, 3-chloro-5-iodobenzoic acid) oxidatively adds to the Pd(0) species, forming a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The desired product, 3-chloro-5-ethynylbenzoic acid, is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing its acidity.

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

-

Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

Sources

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Efficiency Preparation of Triazole Derivatives from 3-Chloro-5-ethynylbenzoic Acid

[1]

Strategic Analysis: The Tri-Functional Scaffold

3-Chloro-5-ethynylbenzoic acid represents a high-value "hub" intermediate in medicinal chemistry.[1] Unlike simple alkynes, this scaffold offers three orthogonal handles for diversification, allowing it to serve as a core linker in PROTACs, molecular glues, or fragment libraries.

Chemophysical Profile & Orthogonality

| Feature | Functionality | Reactivity Profile | Downstream Utility |

| Terminal Alkyne | Click Chemistry | High reactivity in CuAAC; inert to standard acid/base hydrolysis.[1] | Formation of 1,4-disubstituted 1,2,3-triazoles (isostere of amide bonds). |

| Aryl Chloride | Cross-Coupling | Inert to CuAAC; reactive in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] | Introduction of biaryl systems or amine solubilizers after click reaction. |

| Carboxylic Acid | Solubility/Linker | Provides aqueous solubility; reactive in amide coupling.[1] | Attachment to resins, DNA tags, or solubilizing tails. |

Expert Insight: The presence of the electron-withdrawing carboxylic acid and chlorine substituents at the meta positions increases the acidity of the terminal alkyne proton (

Safety Protocol: Handling Organic Azides

Before proceeding, all personnel must verify the stability of the azide coupling partner.

-

The "Rule of Six": The number of carbon atoms (

) plus other atoms of similar mass ( -

Solvent Restriction: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

). This forms highly explosive di- and triazidomethane.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Metal Avoidance: Avoid metal spatulas when weighing solid azides; use Teflon or plastic.[1]

Experimental Protocols

Method A: The "Gold Standard" Aqueous Click (Green Chemistry)

Recommended for: Initial screening, polar azides, and biological tagging.

This protocol utilizes the classic Sharpless-Fokin conditions.[1] The carboxylic acid moiety on the starting material aids in solubility in basic aqueous media and can actually accelerate the reaction by stabilizing the Cu(I) intermediate.

Reagents:

-

Substrate: 3-Chloro-5-ethynylbenzoic acid (1.0 equiv)

-

Reactant: Organic Azide (

) (1.1 equiv)[1] -

Catalyst: Copper(II) Sulfate Pentahydrate (

) (5 mol%)[1] -

Reductant: Sodium Ascorbate (10-20 mol%)[1]

-

Solvent:

-Butanol / Water (1:1 v/v)[1]

Step-by-Step Workflow:

-

Preparation: In a 20 mL scintillation vial, suspend 3-Chloro-5-ethynylbenzoic acid (100 mg, 0.55 mmol) and the organic azide (0.60 mmol) in 2 mL of

-BuOH. -

Solubilization: Add 2 mL of Water. If the benzoic acid does not dissolve, add

-

Catalyst Activation: Prepare a fresh stock solution of

Sodium Ascorbate in water. Add the -

Incubation: Cap the vial and stir vigorously at Room Temperature (RT) for 2–16 hours.

-

Monitoring: Monitor by LC-MS. The carboxylic acid peak will shift significantly upon triazole formation.[1]

-

Workup (Acid-Base Purification):

Method B: Lipophilic Conditions (Organic Solvent)

Recommended for: Highly hydrophobic azides or scale-up (>5g).[1]

Reagents:

-

Catalyst: Copper(I) Iodide (

) (5 mol%)[1] -

Base: DIPEA (Diisopropylethylamine) (1.5 equiv) - Crucial for buffering the acid.[1]

-

Solvent: DMSO or DMF (Anhydrous not required).[1]

Step-by-Step Workflow:

-

Dissolve 3-Chloro-5-ethynylbenzoic acid (1.0 equiv) and Organic Azide (1.0 equiv) in DMSO (

concentration). -

Add DIPEA (1.5 equiv).[1] The solution must be homogenous.

-

Add CuI (5 mol%). Flush the headspace with Nitrogen/Argon (Oxygen accelerates catalyst oxidation).[1]

-

Stir at RT.[1][4][5] If reaction is sluggish after 4 hours, heat to 40°C.

-

Workup: Pour the reaction mixture into ice-cold dilute

(pH 3). The product will crash out as a solid.[1] Filter, wash with water, and dry.

Visualizing the Pathway

The following diagrams illustrate the reaction workflow and the catalytic cycle, highlighting the specific role of the benzoic acid group.

Caption: Workflow for the aqueous synthesis of triazoles. The acidic workup step is critical for isolating the benzoic acid derivative.

Caption: Simplified catalytic cycle. The benzoate group on the alkyne can stabilize the Cu(I)-acetylide species, enhancing rate.

Troubleshooting & Optimization (FAQ)

| Observation | Diagnosis | Corrective Action |

| Reaction turns brown/orange | Oxidation of Cu(I) to Cu(I)-oxide.[1] | Oxygen leak or insufficient reductant.[1] Add 0.5 equiv more Sodium Ascorbate. |

| Low conversion (<50%) | Catalyst poisoning or "Induction Lag".[1] | Increase Cu loading to 10 mol% or add a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I).[1] |

| Starting material insoluble | pH is too low.[1] | The carboxylic acid must be deprotonated for aqueous solubility.[1] Add |

| Product is oily/sticky | Impurities trapped.[1] | Dissolve in minimal MeOH, add water dropwise to recrystallize slowly. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

-

Shao, C., Wang, X., Xu, J., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][5] The Journal of Organic Chemistry. (Demonstrates the accelerating effect of benzoic acid moieties).

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry.

-

Safety of Azides. Stanford Environmental Health & Safety Guidelines.

The Versatile Scaffold: Harnessing 3-Chloro-5-ethynylbenzoic Acid in Modern Drug Discovery

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should offer not only a rigid framework for the precise spatial orientation of pharmacophoric elements but also versatile chemical handles for systematic structural modification. 3-Chloro-5-ethynylbenzoic acid emerges as a scaffold of significant interest, embodying these desirable characteristics. Its trifunctional nature—a carboxylic acid for amide coupling, a chloro substituent for modulating electronic properties and exploring halogen bonding, and a terminal alkyne for bioorthogonal ligation or as a structural linchpin—renders it a powerful building block for the synthesis of diverse compound libraries targeting a range of biological targets. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile scaffold.

Physicochemical Properties and Data

A foundational understanding of a scaffold begins with its fundamental physicochemical properties. These parameters are crucial for assessing its suitability for various synthetic transformations and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | 3-chloro-5-ethynylbenzoic acid | [1] |

| CAS Registry Number | 1862985-95-2 | [1] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Core Utility in Medicinal Chemistry: A Trifecta of Functionality

The utility of 3-chloro-5-ethynylbenzoic acid as a scaffold is rooted in the strategic interplay of its three key functional groups. Each offers a distinct advantage in the design and synthesis of novel therapeutic agents.

-

The Ethynyl Group: A Gateway to Diverse Architectures The terminal alkyne is arguably the most versatile functional group on this scaffold. It serves as a cornerstone for several powerful synthetic transformations. In the realm of kinase inhibitors, the ethynyl group often acts as a rigid linker, connecting the core scaffold to other recognition elements, a feature seen in potent BCR-ABL inhibitors.[2] Furthermore, it is a key substrate for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are invaluable for the synthesis of complex bioconjugates and for chemical biology applications.

-

The Chloro Substituent: Modulating Potency and Properties The presence of a chlorine atom on the aromatic ring is far from a passive feature. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to a biological target.[5] Additionally, the electron-withdrawing nature of chlorine can modulate the pKa of the carboxylic acid and influence the overall electronic properties of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic parameters. Chlorine is a key element in many pharmaceutical compounds, contributing to their therapeutic efficacy.[5]

-

The Benzoic Acid Moiety: A Classic Anchor and Solubilizing Group The carboxylic acid function provides a reliable handle for forming stable amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments. This allows for the systematic exploration of the chemical space around the scaffold through the introduction of diverse amine-containing building blocks. Moreover, the ionizable nature of the carboxylic acid can enhance the aqueous solubility of the final compounds, a critical factor for bioavailability. Benzoic acid and its derivatives are integral to the structure of numerous anticancer agents.[6][7]

Application Note 1: Synthesis of 3-Chloro-5-ethynylbenzoic Acid

Protocol: A Plausible Retrosynthetic Approach

A potential synthetic route could start from 3,5-dichlorobenzoic acid. One of the chloro groups could be selectively coupled with a protected acetylene source, such as (trimethylsilyl)acetylene, via a Sonogashira reaction. Subsequent deprotection of the silyl group would yield the terminal alkyne.

Step-by-Step Hypothetical Protocol:

-

Esterification of 3,5-Dichlorobenzoic Acid:

-

Dissolve 3,5-dichlorobenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester.

-

Neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography.

-

-

Monosubstitution via Sonogashira Coupling:

-

To a solution of the methyl 3,5-dichlorobenzoate in a suitable solvent (e.g., THF/triethylamine), add (trimethylsilyl)acetylene.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Heat the reaction mixture under an inert atmosphere until consumption of the starting material. The reaction conditions would need to be carefully optimized to favor mono-substitution.

-

Purify the resulting methyl 3-chloro-5-((trimethylsilyl)ethynyl)benzoate by column chromatography.

-

-

Deprotection of the Alkyne:

-

Dissolve the silylated intermediate in a solvent such as methanol or THF.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate.

-

Stir at room temperature until the desilylation is complete.

-

Purify the methyl 3-chloro-5-ethynylbenzoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, 3-chloro-5-ethynylbenzoic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Application Note 2: Derivatization via Sonogashira Coupling for Kinase Inhibitor Scaffolds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in elaborating the 3-chloro-5-ethynylbenzoic acid scaffold to create rigid, linear structures often found in kinase inhibitors.[8]

Protocol: Synthesis of a Diarylethyne Derivative

This protocol describes the coupling of 3-chloro-5-ethynylbenzoic acid (or its corresponding methyl ester) with a heterocyclic halide, a common structural motif in kinase inhibitors.

Materials:

-

Methyl 3-chloro-5-ethynylbenzoate

-

Aryl or heteroaryl halide (e.g., 4-iodo-1H-indazole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF, or a mixture)

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-chloro-5-ethynylbenzoate (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent, followed by the base (3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid as described in Application Note 1, Step 4.

Application Note 3: Derivatization via Click Chemistry (CuAAC) for Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage.[3] This makes the ethynyl group on the scaffold an excellent handle for conjugating it to biomolecules or for attaching probes for imaging and diagnostics.

Protocol: Synthesis of a Triazole-Linked Conjugate

This protocol outlines the general procedure for conjugating 3-chloro-5-ethynylbenzoic acid with an azide-containing molecule.

Materials:

-

3-Chloro-5-ethynylbenzoic acid

-

An organic azide (e.g., benzyl azide or an azide-functionalized fluorescent dye)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A solvent system (e.g., a mixture of t-butanol and water or DMF)

Step-by-Step Methodology:

-

In a reaction vial, dissolve 3-chloro-5-ethynylbenzoic acid (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or, if it precipitates, by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations: Pathways and Workflows

To better illustrate the strategic application of the 3-chloro-5-ethynylbenzoic acid scaffold, the following diagrams conceptualize its role in a typical drug discovery workflow.

Caption: Kinase inhibitor blocking a signaling pathway.

Sources

- 1. 3-CHLORO-5-ETHYNYLBENZOIC ACID (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Bond Formation with 3-Chloro-5-ethynylbenzoic Acid

Introduction: Navigating the Challenges of Coupling 3-Chloro-5-ethynylbenzoic Acid

The synthesis of amides is a cornerstone of modern drug discovery and development.[] The inherent stability and hydrogen bonding capabilities of the amide bond make it a prevalent functional group in a vast array of biologically active molecules. 3-Chloro-5-ethynylbenzoic acid is a valuable building block in medicinal chemistry, offering a unique combination of functionalities for further molecular elaboration. However, the electronic properties of this substrate—specifically, the electron-withdrawing nature of the chloro and ethynyl groups—can render the carboxylic acid less nucleophilic and, consequently, more challenging to activate and couple with amines.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven protocols for the efficient formation of amide bonds using 3-chloro-5-ethynylbenzoic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents and reaction conditions, offering detailed, step-by-step protocols for two of the most effective and commonly employed methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Strategic Considerations for Protocol Selection

The choice of an appropriate amide coupling protocol is paramount for achieving high yields and purity while minimizing side reactions. For a substrate like 3-chloro-5-ethynylbenzoic acid, the primary challenge is overcoming the reduced reactivity of the carboxylic acid. Therefore, the selection of a potent activating agent is crucial.

-

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling electron-deficient carboxylic acids.[4] HATU promotes the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[5][6] These reactions are typically fast and efficient, even with sterically hindered or less nucleophilic amines.[4]

-

Carbodiimides with Additives (e.g., EDC/HOBt): The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) is a classic and cost-effective approach.[2][7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions like N-acylurea formation.[2][8] This method is widely applicable, though it may require longer reaction times compared to HATU.

The following sections provide detailed protocols for both HATU and EDC/HOBt mediated couplings, allowing researchers to select the most appropriate method based on their specific needs, including the nature of the amine coupling partner, desired reaction scale, and cost considerations.

Comparative Overview of Recommended Protocols

For a quick reference, the table below summarizes the key features of the two detailed protocols for the amide coupling of 3-chloro-5-ethynylbenzoic acid.

| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |

| Coupling Reagent | HATU | EDC (in combination with HOBt) |

| Base | DIPEA (Diisopropylethylamine) | DIPEA or Triethylamine |

| Solvent | DMF (Dimethylformamide) or DCM (Dichloromethane) | DMF or DCM |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically 1-4 hours | Typically 12-24 hours |

| Key Advantages | High efficiency, fast reaction times, suitable for challenging substrates.[4] | Cost-effective, widely used, good yields.[2] |

| Potential Downsides | Higher cost of reagent. | Longer reaction times, potential for N-acylurea byproduct formation.[2] |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of 3-Chloro-5-ethynylbenzoic Acid

This protocol is recommended for its high efficiency and is particularly well-suited for couplings with less reactive amines or when rapid reaction times are desired.

Materials:

-

3-Chloro-5-ethynylbenzoic acid

-

Amine (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous DMF or DCM

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-chloro-5-ethynylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.0 equiv) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[9]

Causality Behind Experimental Choices:

-

HATU: Chosen for its ability to efficiently activate the electron-deficient carboxylic acid.[4]

-

DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the formation of the active ester without competing in the coupling reaction.[5]

-

Anhydrous Solvents: Essential to prevent hydrolysis of the highly reactive activated intermediates.

-

Inert Atmosphere: Protects the reaction from atmospheric moisture.

-

Aqueous Work-up: Removes the water-soluble byproducts, including unreacted reagents and DIPEA salts.

Protocol 2: EDC/HOBt-Mediated Amide Coupling of 3-Chloro-5-ethynylbenzoic Acid

This protocol offers a reliable and cost-effective alternative to HATU-mediated coupling.

Materials:

-

3-Chloro-5-ethynylbenzoic acid

-

Amine (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (2.0 equiv)

-

Anhydrous DMF or DCM

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-chloro-5-ethynylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.0 equiv).

-

Dissolve the components in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

-

Add DIPEA or Triethylamine (2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.[9]

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination effectively activates the carboxylic acid while minimizing side reactions such as racemization (if chiral amines are used) and N-acylurea formation.[2][8]

-

DIPEA or Triethylamine: A base is required to neutralize the HCl salt of EDC and to facilitate the reaction.

-

Order of Addition: While flexible, adding the EDC last to the mixture of the other components can sometimes be beneficial.

-

Reaction Time: Carbodiimide-mediated couplings are generally slower than those with uronium salts, hence the longer reaction time.[10]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Caption: General workflow for the synthesis of amides from 3-chloro-5-ethynylbenzoic acid.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Analytical Characterization

Successful formation of the amide product can be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired amide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm its purity. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically around 1650 cm⁻¹) and an N-H stretch (for primary and secondary amides) are key diagnostic features.[11]

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure that all reagents and solvents are anhydrous.

-

Incomplete Reaction: If starting material remains, it may indicate insufficient activation. A more potent coupling reagent (e.g., switching from EDC/HOBt to HATU) or a longer reaction time may be necessary.

-

Side Product Formation: The formation of N-acylurea can be an issue with EDC; ensuring an adequate amount of HOBt is present can mitigate this.[2] With HATU, guanidinylation of the amine can occur if excess HATU is used.

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently synthesize a wide range of amides from 3-chloro-5-ethynylbenzoic acid, paving the way for further advancements in drug discovery and development.

References

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Reddit. (2022). amide coupling help : r/Chempros. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). [Link]

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

-

Photocatalytic Synthesis of Diaryl Amides via Direct Coupling of Methyl Arenes and Nitroarenes. (n.d.). ACS Publications. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

-

What is the best technique for amide purification?. (2020). ResearchGate. [Link]

-

Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. (2025). ResearchGate. [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). [Link]

-

Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry (RSC Publishing). [Link]

-

Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

-

the preparation of amides. (n.d.). Chemguide. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. (2012). ResearchGate. [Link]

-

How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. [Link]

Sources

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support: Optimization of 3-Chloro-5-ethynylbenzoic Acid Synthesis

Topic: High-Yield Synthesis of 3-Chloro-5-ethynylbenzoic Acid Ticket ID: CHEM-SUP-8821 Status: Resolved (Optimization Protocol Attached) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Route Strategy

User Query: "I am attempting to couple 3-chloro-5-iodobenzoic acid with TMS-acetylene using standard Sonogashira conditions (Pd/Cu), but my yields are consistently <20%, and the reaction turns black immediately. What is going wrong?"

Root Cause Analysis: The primary failure point is the use of the free carboxylic acid in a copper-mediated Sonogashira coupling. Carboxylic acids react with Copper(I) Iodide (CuI) to form insoluble copper carboxylates. This depletes the co-catalyst required for the transmetallation step and shuts down the catalytic cycle. Additionally, the free acid often has poor solubility in the standard anhydrous solvents (THF/Et₃N) required for the reaction.

The Solution: You must switch to the "Protection-First" Strategy . By converting the acid to a methyl ester, you eliminate catalyst poisoning and improve solubility. The ester and TMS group can be removed simultaneously or sequentially in the final step.

The Optimized Workflow (Visualized)

The following diagram illustrates the "Protection-First" pathway compared to the failed "Direct Coupling" route.

Caption: Comparative workflow showing the failure of direct acid coupling versus the high-yield ester protection route.

Detailed Troubleshooting & FAQs

Module A: The Starting Material & Selectivity

Q: Can I use 3,5-dichlorobenzoic acid instead of the iodo-analog? A: Technically yes, but no for high yields.

-

Reasoning: Aryl chlorides are significantly less reactive than aryl iodides. To couple a chloride, you need bulky, electron-rich phosphine ligands (like S-Phos or X-Phos) and higher temperatures (>80°C).

-

Risk: High temperatures promote side reactions. Using 3-chloro-5-iodobenzoic acid allows the reaction to proceed at Room Temperature (RT), selectively reacting at the Iodine position while leaving the Chlorine intact for future medicinal chemistry modifications [1].

Module B: The Sonogashira Step

Q: My reaction turns black immediately upon adding CuI. Is this normal? A: No. This indicates Glaser Homocoupling (oxidative dimerization of the alkyne).[1]

-

Cause: Presence of Oxygen.

-

Fix: You must degas your solvents rigorously. Sparging with Argon for 15 minutes is often insufficient for sensitive catalytic cycles.

-

Protocol Adjustment: Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent or vigorous Argon bubbling for >30 mins before adding the catalyst. The solution should remain yellow/orange/brown, not tarry black [2].

Q: Which catalyst system is best for the methyl ester intermediate? A: The "Standard" system is robust here:

-

Catalyst:

(2-5 mol%) -

Co-Catalyst: CuI (1-3 mol%)

-

Base/Solvent:

in THF (1:1 ratio) or pure -

Why: The bis(triphenylphosphine) system is stable and cheap. The electron-withdrawing ester and chlorine on the ring actually facilitate the oxidative addition step, making this a fast reaction at RT.

Module C: Deprotection & Isolation

Q: How do I remove the TMS and Ester groups without destroying the molecule? A: Use a Global Deprotection strategy with Lithium Hydroxide (LiOH).

-

Chemistry: The alkyne TMS group is base-labile (cleaved by

), and the methyl ester is saponified by the same base. -

Warning: Do not use acid hydrolysis (HCl/Heat) as the first step, as this can degrade the alkyne or cause hydration to a ketone.

Standard Operating Procedures (SOPs)

Phase 1: Methyl Ester Protection

-

Dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in Methanol (0.5 M concentration).

-

Add concentrated

(0.1 eq) dropwise. -

Reflux for 4–6 hours (Monitor by TLC; Acid is polar, Ester is non-polar).

-

Concentrate, neutralize with sat.

, and extract with EtOAc. -

Yield Target: >95% (White solid).

Phase 2: Sonogashira Coupling[1]

-

Setup: Flame-dry a 2-neck flask. Cool under Argon.

-

Charge: Add Methyl 3-chloro-5-iodobenzoate (1.0 eq),

(0.02 eq), and CuI (0.01 eq). -

Solvent: Add degassed THF/

(1:1 mix, 0.2 M). -

Reagent: Add TMS-Acetylene (1.2 eq) via syringe.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to preserve the Cl- bond.

-

-

Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Yield Target: 85–92%.

Phase 3: Global Deprotection (Saponification + Desilylation)

-

Dissolve the TMS-Ester intermediate in THF (0.2 M).

-

Add aqueous LiOH (2.0 M solution, 4.0 eq).

-

Stir at RT for 4 hours.

-

Critical Isolation Step:

-

The product is currently a Lithium salt (soluble in water).

-

Wash the aqueous layer with

(removes non-acidic impurities). -

Acidify the aqueous layer carefully with 1M HCl to pH 2–3.

-

The product, 3-Chloro-5-ethynylbenzoic acid , will precipitate as a solid.

-

Filter and dry.

-

-

Yield Target: >90%.

Data & Comparison

| Parameter | Direct Acid Route | Ester Protection Route (Recommended) |

| Catalyst Stability | Low (Poisoned by Copper Carboxylates) | High (Stable catalytic cycle) |

| Reaction Temp | Often requires Heat (>60°C) | Room Temperature (25°C) |

| Selectivity | Poor (Risk of Cl- coupling) | Excellent (Only I- reacts) |

| Purification | Difficult (Acid streaks on Silica) | Easy (Ester is standard for chromatography) |

| Overall Yield | 15–25% | 75–85% |

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Copper-Free vs Copper Protocols: Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

-

General Procedure for Aryl Alkynes: Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

Mechanistic Insight (Glaser Coupling): ChemRxiv. (2019). Synthesis of substituted benzoates via Sonogashira.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Stability of 3-Chloro-5-ethynylbenzoic acid under basic hydrolysis conditions

Technical Support Center: 3-Chloro-5-ethynylbenzoic Acid

Introduction for the Modern Researcher

Welcome to the technical support guide for 3-Chloro-5-ethynylbenzoic acid (CEBA). As a trifunctional building block, CEBA is increasingly utilized in the synthesis of complex pharmaceutical intermediates and novel materials. Its unique structure, featuring a carboxylic acid, an aryl chloride, and a terminal alkyne, offers immense synthetic versatility. However, this same complexity presents stability challenges, particularly during common synthetic transformations like basic hydrolysis—a standard procedure for deprotecting ester or amide precursors.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles governing the stability of CEBA. Our goal is to empower you, the researcher, to anticipate potential side reactions, diagnose experimental issues, and rationally design robust protocols.

Frequently Asked Questions & Troubleshooting

Question 1: What are the primary stability concerns for 3-Chloro-5-ethynylbenzoic acid under basic hydrolysis conditions?

When subjecting 3-Chloro-5-ethynylbenzoic acid or its derivatives (e.g., esters, amides) to basic hydrolysis, you are exposing three distinct functional groups to a nucleophilic and basic environment. Each site presents a potential pathway for degradation or unintended side reactions.

-

Aryl Chloride (C-Cl Bond): The chloride on the aromatic ring can be a target for nucleophilic aromatic substitution (SNAr), where a hydroxide ion displaces the chloride to form 3-hydroxy-5-ethynylbenzoic acid.

-

Ethynyl Group (C≡C-H): The terminal alkyne has an acidic proton. Under basic conditions, this proton can be abstracted to form a nucleophilic acetylide anion, which can then participate in side reactions such as dimerization or polymerization.

-

Carboxylic Acid (-COOH): While the carboxylate formed under basic conditions is generally stable, the parent group is susceptible to decarboxylation (loss of CO₂) under harsh thermal conditions, leading to the formation of 1-chloro-3-ethynylbenzene.

The key to a successful hydrolysis is to use conditions mild enough to achieve the desired transformation (e.g., saponification of an ester) without initiating these degradation pathways.

Caption: Workflow for a baseline stability study.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link] [1]2. ResearchGate. (2025). Reactions during catalytic ethynylation of formaldehyde. [Online] Available at: [Link] [2]3. Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Online] Available at: [Link] [3]4. Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Online] Available at: [Link] [4]5. Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link] [5]6. PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. [Online] Available at: [Link] [6]7. Gelest. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Online] Available at: [Link] [7]8. National Institutes of Health (NIH). (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Online] Available at: [Link] [8]9. Master Organic Chemistry. (2022). Decarboxylation. [Online] Available at: [Link] [9]10. YouTube. (2019). nucleophilic aromatic substitutions. [Online] Available at: [Link] [10]11. National Institutes of Health (NIH). (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. [Online] Available at: [Link] [11]12. Google Patents. (n.d.). US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides. [Online] Available at: [12]13. Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link] [13]14. Organic Chemistry Portal. (n.d.). Decarboxylations. [Online] Available at: [Link] [14]15. Royal Society of Chemistry. (n.d.). Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces: a DFT study. [Online] Available at: [Link] [15]16. Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online] Available at: [Link] [16]17. MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Online] Available at: [Link] [17]18. American Chemical Society. (n.d.). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. [Online] Available at: [Link] [18]19. Wikipedia. (n.d.). Aryl halide. [Online] Available at: [Link] [19]20. LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Online] Available at: [Link] [20]21. Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Online] Available at: [Link] 22. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online] Available at: [Link] [21]23. PubChem. (n.d.). 3-Chloro-5-(ethylthio)benzoic acid. [Online] Available at: [Link] [22]24. ChemicalRegister. (n.d.). 3-CHLORO-5-ETHYNYLBENZOIC ACID (CAS No. 1862985-95-2) Suppliers. [Online] Available at: [Link] [23]25. Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link] [24]26. Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? [Online] Available at: [Link] [25]27. Wikipedia. (n.d.). Sonogashira coupling. [Online] Available at: [Link] [26]28. American Chemical Society. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Online] Available at: [Link] [27]29. The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. [Online] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest [technical.gelest.com]

- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents [patents.google.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Decarboxylation [organic-chemistry.org]

- 15. Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aryl halide - Wikipedia [en.wikipedia.org]

- 20. lneya.com [lneya.com]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. 3-Chloro-5-(ethylthio)benzoic acid | C9H9ClO2S | CID 91875904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 3-CHLORO-5-ETHYNYLBENZOIC ACID (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. reddit.com [reddit.com]

- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purifying 3-Chloro-5-ethynylbenzoic Acid via Recrystallization

Welcome to the technical support center for the purification of 3-chloro-5-ethynylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to obtain high-purity material through recrystallization. Here, you will find scientifically grounded advice, detailed protocols, and troubleshooting solutions to common challenges encountered during the purification of this versatile building block.

Understanding the Molecule: A Chemist's Perspective

Before diving into protocols, let's analyze the structure of 3-chloro-5-ethynylbenzoic acid. The molecule possesses a benzoic acid core, conferring acidic properties and potential for hydrogen bonding. The chloro- and ethynyl- substituents introduce distinct polarity characteristics. The chlorine atom is an electron-withdrawing group, increasing the acidity of the carboxylic acid compared to benzoic acid. The ethynyl group, while relatively nonpolar, can participate in pi-stacking interactions and has a terminal proton that is weakly acidic.[1] These features dictate the compound's solubility profile and inform our choice of recrystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 3-chloro-5-ethynylbenzoic acid?

A1: The main challenge lies in selecting an appropriate solvent system that effectively solubilizes the compound at elevated temperatures while ensuring poor solubility at lower temperatures to maximize recovery. The presence of three distinct functional groups (carboxylic acid, chloro, and ethynyl) means that its solubility behavior is nuanced.

Q2: Are there any stability concerns with the ethynyl group during heating?

A2: Terminal alkynes are generally stable to heat in the absence of strong acids, bases, or certain transition metals.[2] However, prolonged heating at very high temperatures, especially in the presence of impurities that could act as catalysts, might pose a risk of side reactions. It is advisable to use the minimum effective temperature and time for dissolution.

Q3: Can I use water as a recrystallization solvent, similar to benzoic acid?

A3: While benzoic acid can be recrystallized from hot water, the presence of the chloro and ethynyl groups on 3-chloro-5-ethynylbenzoic acid increases its lipophilicity. Therefore, its solubility in hot water is likely to be significantly lower, potentially requiring large volumes of solvent and leading to poor recovery.[3] A mixed solvent system incorporating water with a miscible organic solvent is a more practical approach.

Solvent Selection Guide

The ideal recrystallization solvent should dissolve the solute completely when hot and sparingly when cold. For 3-chloro-5-ethynylbenzoic acid, a systematic approach to solvent selection is recommended.

Single Solvent Systems:

Based on the principle of "like dissolves like," solvents with moderate polarity are good starting points.

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain interacts with the aromatic ring. |

| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Esters | Ethyl Acetate | Offers a balance of polarity suitable for many functionalized aromatic compounds. |

| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene can interact favorably with the benzene ring of the target molecule. |

Mixed Solvent Systems:

Mixed solvent systems, also known as solvent-antisolvent systems, are powerful tools for achieving optimal recrystallization. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (the antisolvent) until the solution becomes turbid.

| Good Solvent | Antisolvent | Rationale |

| Ethanol / Methanol | Water | The addition of water decreases the solubility of the organic compound, inducing crystallization.[4] |

| Toluene | Hexane / Heptane | A nonpolar antisolvent is added to the aromatic solvent to reduce solubility. |

| Dichloromethane | Hexane | This combination was successfully used for the crystallization of the closely related 3-ethynylbenzoic acid. |

Experimental Protocol: Recrystallization of 3-Chloro-5-ethynylbenzoic Acid

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically on a small scale first.

Materials:

-

Crude 3-chloro-5-ethynylbenzoic acid

-

Selected solvent system (e.g., Ethanol/Water or Toluene/Hexane)

-

Erlenmeyer flask

-

Heating source (hot plate with magnetic stirring)

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 3-chloro-5-ethynylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or toluene).

-

Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot "good" solvent until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Addition of Antisolvent (for mixed solvent systems): While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold antisolvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide